molecular formula C15H17N3O3S B14294238 2-Pyrrolidinone, 1-(3-((2-nitrobenzo(b)thien-3-yl)amino)propyl)- CAS No. 128554-86-9

2-Pyrrolidinone, 1-(3-((2-nitrobenzo(b)thien-3-yl)amino)propyl)-

Cat. No.: B14294238
CAS No.: 128554-86-9
M. Wt: 319.4 g/mol
InChI Key: PYCSBKQLVUIIIG-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-(3-((2-nitrobenzo(b)thien-3-yl)amino)propyl)- is a chemical compound with a complex structure that includes a pyrrolidinone ring and a nitrobenzo[b]thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-(3-((2-nitrobenzo(b)thien-3-yl)amino)propyl)- typically involves multi-step organic reactions. The process begins with the preparation of the nitrobenzo[b]thiophene intermediate, which is then reacted with a suitable amine to introduce the amino group. The final step involves the formation of the pyrrolidinone ring through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-(3-((2-nitrobenzo(b)thien-3-yl)amino)propyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

2-Pyrrolidinone, 1-(3-((2-nitrobenzo(b)thien-3-yl)amino)propyl)- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-(3-((2-nitrobenzo(b)thien-3-yl)amino)propyl)- involves its interaction with specific molecular targets. The nitrobenzo[b]thiophene moiety can interact with enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation and microbial growth, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidinone: A simpler analog with a pyrrolidinone ring.

    Nitrobenzo[b]thiophene: A related compound with a similar aromatic structure.

Uniqueness

2-Pyrrolidinone, 1-(3-((2-nitrobenzo(b)thien-3-yl)amino)propyl)- is unique due to its combination of a pyrrolidinone ring and a nitrobenzo[b]thiophene moiety

Properties

CAS No.

128554-86-9

Molecular Formula

C15H17N3O3S

Molecular Weight

319.4 g/mol

IUPAC Name

1-[3-[(2-nitro-1-benzothiophen-3-yl)amino]propyl]pyrrolidin-2-one

InChI

InChI=1S/C15H17N3O3S/c19-13-7-3-9-17(13)10-4-8-16-14-11-5-1-2-6-12(11)22-15(14)18(20)21/h1-2,5-6,16H,3-4,7-10H2

InChI Key

PYCSBKQLVUIIIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCNC2=C(SC3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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